molecular formula C19H23N5O B11034516 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B11034516
M. Wt: 337.4 g/mol
InChI Key: RXAFVZJGCQASLP-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one: , also known by its chemical formula C₁₅H₁₅N₅O , is a synthetic compound with interesting properties. Its IUPAC name is 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone . Let’s explore further!

Preparation Methods

Industrial Production:: As for industrial production, companies may use proprietary methods to scale up the synthesis. These methods often optimize yield, cost, and safety considerations. Unfortunately, public information on industrial-scale production is limited.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced forms of the compound.

    Substitution: Substitution reactions may occur at specific positions, replacing functional groups.

    Other Transformations: Further reactions, such as cyclizations or rearrangements, might also be possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the starting materials used.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.

    Drug Discovery: Screening for potential therapeutic applications.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Pesticides or herbicides.

    Materials Science: As a building block for novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related analogs. Its uniqueness lies in its specific quinazoline and pyrimidinone moieties.

Biological Activity

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic compound with a complex structure that incorporates both quinazoline and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is critical for its application in drug development and therapeutic interventions.

  • Molecular Formula : C19H23N5O
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 332074-12-1

The structure of this compound allows it to interact with various biological targets, which may contribute to its diverse pharmacological effects.

1. Anti-Cancer Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant anti-cancer properties. These compounds often function as inhibitors of tyrosine kinases, which are crucial in signaling pathways associated with cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit the Ras-Sos interaction, a key event in many hyperproliferative disorders .

2. Anti-Inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit specific inflammatory mediators. In vitro assays have demonstrated that it can reduce the production of nitric oxide (NO) in macrophages, indicating a possible mechanism for its anti-inflammatory effects .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens. The structural features of the compound are believed to contribute to its ability to disrupt microbial cell function .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors involved in disease pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions quantitatively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-(Amino)-6-(methylthio)pyrimidin-4(3H)-onePyrimidine core with amino and methylthio groupsAntiviral properties
4-(Aminomethyl)quinazolineQuinazoline core with amino side chainAnticancer activity
2-(Chloro)-6-(methylpyridinyl)pyrimidin-4(3H)-oneChlorinated pyrimidine derivativeAntimicrobial effects

This table highlights how variations in chemical structure can influence biological activity.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
  • Animal Models : In vivo studies using murine models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups. These findings support further exploration into its therapeutic applications.

Q & A

Q. Basic: What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

Methodological Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:

Intermediate Preparation : Reacting hydrazine derivatives with substituted quinazoline precursors under reflux in ethanol or acetic acid. For example, hydrazino-pyrimidine intermediates (e.g., 2-hydrazino-4,6-dimethylpyrimidine) are critical for forming the pyrimidinone core .

Coupling Reactions : Introducing the 3-methylbutyl side chain via nucleophilic substitution or amination, often using catalysts like triethylamine (TEA) to enhance reactivity .

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol improve purity.

Key intermediates include hydrazine-linked pyrimidines and quinazoline-2-amine derivatives, which are structurally validated using NMR and mass spectrometry .

Q. Advanced: How can researchers optimize the yield and purity of this compound when scaling up synthesis?

Methodological Answer:
Optimization strategies include:

  • Reagent Stoichiometry : Adjusting molar ratios (e.g., excess hydrazine derivatives) to drive reactions to completion, minimizing side products .
  • Catalytic Systems : Using acid/base dual catalysts (e.g., AcOH/sodium acetate) to stabilize reactive intermediates and improve regioselectivity .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for condensation, followed by reflux at 100°C) to prevent decomposition .
  • In-line Monitoring : Employing HPLC or TLC to track reaction progress and terminate steps at optimal conversion points .

Scale-up challenges, such as exothermic side reactions, require pilot-scale reactors with precise temperature control .

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., pyrimidinone NH at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and quantify degradation products .
  • X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .

Q. Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer:
Contradictions may arise from assay-specific variables. Mitigation strategies include:

Standardized Protocols : Replicating assays under identical conditions (e.g., cell line passage number, serum concentration) .

Dose-Response Curves : Testing a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Orthogonal Assays : Combining enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (e.g., MTT) to confirm target specificity .

Data Normalization : Using internal controls (e.g., housekeeping genes in qPCR) to minimize batch effects .

Q. Advanced: What computational methods are suitable for predicting the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • QSAR Models : Predict biodegradability using quantitative structure-activity relationships (e.g., EPI Suite) based on logP and molecular weight .
  • Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., hydrolases) to identify potential degradation sites .
  • Metabolite Prediction : Tools like MetaSite can map Phase I/II metabolic pathways using cytochrome P450 binding affinity data .

Experimental validation via soil microcosm studies is recommended to confirm computational predictions .

Q. Basic: What in vitro models are appropriate for initial screening of this compound’s biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Q. Advanced: How to design a study evaluating the compound’s interaction with multiple biological targets while minimizing off-target effects?

Methodological Answer:

Target Prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank targets by binding affinity .

High-Throughput Screening (HTS) : Employ a panel of recombinant enzymes or cell-based assays in 384-well formats .

Selectivity Index (SI) : Calculate SI = (IC50 for primary target) / (IC50 for off-target) to quantify specificity .

CRISPR Knockout Models : Validate target engagement using gene-edited cell lines lacking the putative target .

Experimental designs should include split-plot arrangements (e.g., rootstock vs. trellis systems in biological replicates) to control variability .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-8-6-12(3)9-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25)

InChI Key

RXAFVZJGCQASLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CCC(C)C

Origin of Product

United States

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